N-(5-chloro-2-methylphenyl)thian-3-amine
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Overview
Description
N-(5-chloro-2-methylphenyl)thian-3-amine is an organic compound with the molecular formula C12H16ClNS. This compound is characterized by the presence of a thian-3-amine group attached to a 5-chloro-2-methylphenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)thian-3-amine typically involves the reaction of 5-chloro-2-methylphenylamine with thian-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or chloroform, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)thian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thian-3-amine derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)thian-3-amine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)thian-4-amine: Similar structure but with a different position of the thian-amine group.
2-amino-5-chloro-N,3-dimethylbenzamide: Shares the 5-chloro-2-methylphenyl group but has different functional groups attached.
Uniqueness
N-(5-chloro-2-methylphenyl)thian-3-amine is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16ClNS |
---|---|
Molecular Weight |
241.78 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H16ClNS/c1-9-4-5-10(13)7-12(9)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
InChI Key |
FBNDINRCUUYXRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2CCCSC2 |
Origin of Product |
United States |
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